N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a fluoro-substituted phenyl ring, a pyrazine carboxamide moiety, and an oxazole carboxamide group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid, pyrazine-2-carboxylic acid, and oxazole derivatives.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like esterification, amidation, and cyclization.
Coupling Reactions: The key step involves coupling the intermediates under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: This compound has a chloro substituent instead of a fluoro substituent, which may affect its reactivity and biological activity.
N-(3-fluoro-4-methylphenyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide:
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)thiazole-4-carboxamide: This compound has a thiazole ring instead of an oxazole ring, which may influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c1-9-2-3-10(6-11(9)17)20-15(24)13-8-25-16(21-13)22-14(23)12-7-18-4-5-19-12/h2-8H,1H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXUCOGFDNHODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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